1,3-Bis(trimethylsilyl)propyne

Description

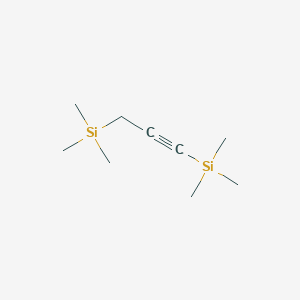

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(3-trimethylsilylprop-1-ynyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20Si2/c1-10(2,3)8-7-9-11(4,5)6/h8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPUXONPNLEQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176154 | |

| Record name | 1,3-Bis(trimethylsilyl)propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21752-80-7 | |

| Record name | 1,3-Bis(trimethylsilyl)propyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(trimethylsilyl)propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical and Spectroscopic Properties of 1,3 Bis Trimethylsilyl Propyne

General Properties

1,3-Bis(trimethylsilyl)propyne is a liquid at room temperature. nih.gov Its high silicon content relative to its carbon framework gives it distinct physical properties, including a characteristic boiling point and density.

| Property | Value | Source |

| Molecular Formula | C9H20Si2 | nih.govnist.gov |

| Molar Mass | 184.42 g/mol | nih.gov |

| Boiling Point | 168-170 °C | nih.gov |

| Density | 0.776 g/mL at 25 °C | nih.gov |

| Refractive Index (nD20) | 1.441 | nih.gov |

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of 1,3-Bis(trimethylsilyl)propyne. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key techniques used for this purpose.

The ¹H NMR spectrum of 1,3-Bis(trimethylsilyl)propyne is relatively simple and highly informative. It typically shows a singlet for the nine equivalent protons of the trimethylsilyl (B98337) group attached to the acetylenic carbon and another singlet for the nine protons of the trimethylsilyl group at the other end of the molecule. A characteristic signal for the methylene (B1212753) protons (CH₂) is also observed.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. It will show distinct signals for the methyl carbons of the two different trimethylsilyl groups, the methylene carbon, and the two sp-hybridized carbons of the alkyne.

The IR spectrum of 1,3-Bis(trimethylsilyl)propyne displays characteristic absorption bands that confirm the presence of its key functional groups. A notable feature is the C≡C stretching vibration, which is typically weak or absent in symmetrical or pseudo-symmetrical alkynes. Strong absorptions corresponding to the Si-C bonds and C-H stretching and bending vibrations of the methyl and methylene groups are also prominent.

Synthesis and Manufacturing of 1,3 Bis Trimethylsilyl Propyne

Common Synthetic Routes

The most prevalent laboratory-scale synthesis involves the stepwise reaction of propyne or a suitable precursor with a strong base followed by quenching with trimethylsilyl (B98337) chloride. One method involves the metallation of trimethylsilyl propargylsilanes with n-butyllithium, followed by reaction with an electrophile. capes.gov.br A common starting material is propargyl alcohol, which can be protected before undergoing lithiation and silylation steps. orgsyn.org

A typical procedure involves the deprotonation of a propyne derivative with a strong base like n-butyllithium at low temperatures. This is followed by the addition of trimethylsilyl chloride to introduce the first silyl (B83357) group. A second equivalent of a strong base is then used to deprotonate the terminal alkyne, and subsequent quenching with another equivalent of trimethylsilyl chloride affords the final 1,3-Bis(trimethylsilyl)propyne product.

Key Reagents and Reaction Conditions

The success of the synthesis hinges on the careful control of stoichiometry and temperature.

Starting Materials: Propyne, propargyl alcohol, or other propyne derivatives are common precursors. orgsyn.orgchemicalbook.com

Bases: Strong organometallic bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are required to achieve complete deprotonation. orgsyn.orgoup.com

Silylating Agent: Trimethylsilyl chloride (TMSCl) is the most common electrophile used to introduce the trimethylsilyl groups. orgsyn.org

Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically used to ensure the stability of the organometallic intermediates. orgsyn.orgchemicalbook.com

Temperature: The reactions are generally conducted at low temperatures (e.g., -78 °C) to control the reactivity of the strong bases and prevent side reactions. oup.com

Applications in Complex Molecule Synthesis and Structural Construction

Building Block for Highly Substituted Cyclic Systems

The strategic placement of silicon-based functionalities in 1,3-Bis(trimethylsilyl)propyne provides a powerful tool for the regioselective and stereoselective formation of various carbocyclic frameworks. The trimethylsilyl (B98337) groups can act as removable directing groups, bulky substituents to control stereochemistry, or as latent functionalities for further chemical manipulation.

Synthesis of Indenes and Indenones

1,3-Bis(trimethylsilyl)propyne and its derivatives have proven to be effective substrates in transition metal-catalyzed reactions for the synthesis of indenes and indenones, which are important structural motifs in many biologically active compounds and materials. For instance, 1-(Trimethylsilyl)propyne is utilized in the palladium-catalyzed carboannulation for the preparation of highly substituted indenes. sigmaaldrich.comchemicalbook.com Similarly, rhodium-catalyzed reactions of this silylalkyne with 2-bromophenylboronic acids provide a route to substituted indenones. sigmaaldrich.comchemicalbook.com The general approach often involves the reaction of an internal alkyne with an ortho-haloaryl aldehyde or a related species in the presence of a palladium catalyst. datapdf.com While various alkynes can be employed, the use of silyl-substituted alkynes offers advantages in controlling regioselectivity, particularly in the formation of sterically hindered indenones. datapdf.com The silyl (B83357) group can later be removed or converted to other functional groups, adding to the synthetic utility of the resulting indenone products. datapdf.com

Construction of Cyclopentenones

While direct applications of 1,3-Bis(trimethylsilyl)propyne in cyclopentenone synthesis are less commonly reported, the utility of closely related trimethylsilyl-propyne derivatives highlights the potential of this class of compounds. A notable example involves the use of 3-bromo-1-trimethylsilyl-1-propyne in the synthesis of cyclopentenones such as jasmone (B1672801) and dihydrojasmone. cdnsciencepub.com In this approach, the dianion of a β-keto ester is alkylated with the silyl-propyne derivative. cdnsciencepub.com Subsequent hydration of the alkyne and intramolecular cyclization leads to the formation of the target cyclopentenone. cdnsciencepub.com Furthermore, the conjugate addition of trimethylsilylalkynes to existing cyclopentenone rings represents another strategy for their functionalization. gelest.com

Formation of Seven-Membered Carbocycles via Annulation Methodologies

A significant application of derivatives of 1,3-Bis(trimethylsilyl)propyne is in the construction of seven-membered carbocycles through [3+4] annulation methodologies. nii.ac.jporgsyn.org This approach provides a direct route to cycloheptane (B1346806) structures that can be challenging to synthesize using other methods. nii.ac.jp The reaction typically involves the kinetic lithium enolate of an α,β-unsaturated methyl ketone and a (E)-(β-(trimethylsilyl)acryloyl)silane, which can be prepared from a 1,3-bis(trimethylsilyl)propyne derivative. orgsyn.org This annulation is highly stereospecific, yielding all-cis bicyclic cycloheptenones when cyclic enones are used. orgsyn.org The stereospecificity is rationalized by the formation of a cis-1,2-divinylcyclopropanediolate intermediate. orgsyn.org

| Reactant 1 (Enolate Source) | Reactant 2 (Acryloylsilane) | Product (Cycloheptenone) | Yield | Reference |

| Kinetic lithium enolate of an α,β-unsaturated methyl ketone | (E)-(β-(trimethylsilyl)acryloyl)silane | cis-6-alkyl-5-trimethylsilyl-3-siloxy-3-cycloheptenone | Good | orgsyn.org |

| 1-Cyclopentenyl methyl ketone enolate | (E)-(β-(trimethylsilyl)acryloyl)silane | all-cis bicyclic cycloheptenone | Comparable to acyclic ketones | orgsyn.org |

| 1-Cyclohexenyl methyl ketone enolate | (E)-(β-(trimethylsilyl)acryloyl)silane | all-cis bicyclic cycloheptenone | Comparable to acyclic ketones | orgsyn.org |

| 2'-Bromoacetophenone enolate | (E)-(β-(trimethylsilyl)acryloyl)silane | Benzocycloheptenone | Low | orgsyn.org |

Contributions to Stereoselective Synthesis

The trimethylsilyl groups in 1,3-Bis(trimethylsilyl)propyne and its analogs play a crucial role in directing the stereochemical outcome of various reactions. This control arises from the steric bulk of the silyl groups and their ability to influence the electronic properties of the molecule, thereby favoring specific transition states.

For example, the hydrozirconation of propargyl selenides, which can be related to silyl-propynes, followed by reaction with aldehydes or acyl chlorides, leads to the regio- and stereoselective synthesis of substituted allyl selenides. researchgate.net Similarly, organozirconium reagents derived from 3-(trimethylsilyl)-1-propyne are employed in the stereoselective synthesis of the trans-isomer of the complex drug candidate ISAχχ247. google.com The reaction of 1-benzyloxy-3-silyl-2-propyne with bis(iodozincio)methane and an aryl halide in the presence of a nickel catalyst affords 2-aryl-3-silyl-1,3-butadienes, which are precursors to unsymmetrical 2,3-diaryl-1,3-butadienes. acs.org

Precursor in the Generation of Advanced Synthons and Reactive Intermediates

1,3-Bis(trimethylsilyl)propyne is a valuable precursor for the in-situ generation of a variety of advanced synthons and reactive intermediates, which can then participate in subsequent chemical transformations. The presence of the silyl groups facilitates the formation of these transient species and can stabilize them for further reaction.

A key example is the formation of a cis-1,2-divinylcyclopropanediolate intermediate during the [3+4] annulation reaction for the synthesis of seven-membered rings. orgsyn.org This intermediate is generated from a 1,2-adduct via a Brook rearrangement/cyclopropanation sequence and rapidly undergoes a stereospecific oxyanion-accelerated Cope rearrangement. orgsyn.org

Other examples include the generation of 3-trimethylsilyl-1-propenylzirconocene chloride from the reaction of 3-trimethylsilyl-1-propyne with Cp2Zr(H)Cl. researchgate.net This organozirconium reagent can then react with aldehydes to produce 1,3-dienes with high (E)-selectivity. researchgate.net In a different transformation, deprotonation of 3,3-bis(silyl) benzyl (B1604629) enol ether at the benzylic position triggers an intramolecular proton transfer to generate a thermodynamically more stable 3,3-bis(silyl) allyloxy lithium. This endo-oriented allyl anion undergoes diastereoselective syn-addition with aldehydes and ketones. researchgate.net The in-situ generation of highly reactive alkynylcyclopropenes from the elimination of HCl from 1-alkynyl-1-chlorocyclopropanes is another example of the utility of propyne (B1212725) derivatives in forming strained and reactive intermediates. sci-hub.se

| Precursor | Generated Synthon/Intermediate | Subsequent Reaction | Reference |

| (E)-(β-(trimethylsilyl)acryloyl)silane (derived from a 1,3-bis(trimethylsilyl)propyne derivative) | cis-1,2-divinylcyclopropanediolate | Oxyanion-accelerated Cope rearrangement | orgsyn.org |

| 3-(Trimethylsilyl)-1-propyne | 3-Trimethylsilyl-1-propenylzirconocene chloride | Reaction with aldehydes to form 1,3-dienes | researchgate.net |

| 3,3-Bis(silyl) benzyl enol ether | 3,3-Bis(silyl) allyloxy lithium | Diastereoselective syn-addition to aldehydes and ketones | researchgate.net |

| 1-Alkynyl-1-chlorocyclopropanes | Alkynylcyclopropenes | Construction of bicyclic hetero ring compounds | sci-hub.se |

Role in Polymer Chemistry and Advanced Materials Science

Polymerization of Related Silylated Propynes (e.g., 1-(Trimethylsilyl)-1-propyne)

The polymerization of 1-(trimethylsilyl)-1-propyne (B132021) is typically achieved through metathesis polymerization, yielding a high-molecular-weight polymer, PTMSP. researchgate.netresearchgate.net This polymer is notable for its excellent solubility in common solvents like toluene (B28343) and chloroform, the ability to form durable films, a high glass transition temperature exceeding 250°C, and considerable thermal stability. researchgate.netresearchgate.net

The synthesis of PTMSP relies on transition-metal catalysts, specifically the pentahalides of niobium (Nb) and tantalum (Ta). researchgate.net Catalysts such as Niobium(V) chloride (NbCl₅), Tantalum(V) chloride (TaCl₅), Niobium(V) bromide (NbBr₅), and Tantalum(V) bromide (TaBr₅) are effective in quantitatively polymerizing TMSP. researchgate.net The polymerization is often conducted in a solvent like toluene at elevated temperatures, for instance, 80°C. researchgate.net

To enhance catalytic activity, organometallic cocatalysts are sometimes employed. researchgate.net Research has explored the use of cocatalysts like triphenylbismuth (B1683265) (Ph₃Bi) and tetraphenyltin (B1683108) (Ph₄Sn) in conjunction with the primary metal halide catalysts. researchgate.netacs.org The choice of the catalytic system is a critical factor that determines the final structure of the polymer. nih.gov

The polymerization conditions, most notably the choice of the catalyst, have a profound impact on the microstructure of the PTMSP polymer chain, specifically the geometric ratio of cis to trans isomers at the carbon-carbon double bonds. nih.govresearchgate.net This cis-/trans-ratio is a key determinant of the polymer's ultimate properties. researchgate.netmdpi.com

Generally, niobium-based catalysts exhibit a strong stereospecificity for cis-isomers. researchgate.net For example, catalytic systems based on NbBr₅ can produce PTMSP with a cis-unit content exceeding 70%, and in some cases, as high as 90%. researchgate.netnih.gov Conversely, tantalum-based catalysts like TaCl₅ tend to yield polymers with a higher proportion of trans-structures or a mixed cis-/trans-composition. researchgate.netnih.govsemanticscholar.org The use of TaBr₅-based systems results in a mixed composition with cis-unit content typically ranging from 50% to 65%. researchgate.net The solvent and polymerization temperature can also influence this ratio, although the catalyst system is the dominant factor. researchgate.net

| Catalyst System | Typical cis-Content | Resulting Microstructure | Reference |

|---|---|---|---|

| NbCl₅ | ~50% | Mixed | nih.gov |

| NbBr₅-based | >70% (up to 90%) | cis-enriched to cis-regular | researchgate.netnih.gov |

| TaCl₅ | Lower cis-content (more trans) | trans-enriched | nih.govsemanticscholar.org |

| TaBr₅-based | 50-65% | Mixed | researchgate.net |

Relationship between Polymer Microstructure and Supramolecular Packing

The geometric microstructure (cis-/trans-ratio) of the PTMSP macromolecule directly governs its supramolecular packing, which in turn affects the polymer's morphology, free volume, and ultimately its physical properties like gas permeability. nih.govresearchgate.net The rigid C=C bonds in the polymer backbone, combined with bulky trimethylsilyl (B98337) substituents, prevent dense packing of the macromolecules. nih.govsemanticscholar.org

Polymers with a higher content of cis-units tend to exhibit greater thermal-oxidative stability, which is attributed to the increased flexibility of the cis-enriched macrochains. mdpi.comnih.gov X-ray analysis has shown that an increase in cis-stereoregularity correlates with an increase in interchain distances. nih.gov This change in packing density influences the size and distribution of free volume elements within the polymer matrix, which are the pathways for gas transport. nih.gov Consequently, a correlation exists between the cis-/trans ratio and the polymer's gas permeability and solubility characteristics. researchgate.net Samples with different microstructures can exhibit a two-phase structure, characterized by regions with a higher degree of macrochain ordering alongside more amorphous regions. researchgate.netresearchgate.net

Chemical Modifications of Silylated Propyne-Derived Polymers

The properties of PTMSP can be further tailored through post-polymerization chemical modifications. These modifications aim to enhance stability, alter solubility, or improve performance in specific applications like gas separation membranes.

The bromination of PTMSP has been studied as a method to functionalize the polymer. researchgate.netresearchgate.net The reaction's outcome depends significantly on the initial microstructure of the polymer and the conditions used. researchgate.net

When PTMSP enriched with cis structures is brominated, the reaction tends to occur at the trimethylsilyl groups, and this process does not typically cause degradation of the polymer chain. researchgate.net In contrast, the bromination of PTMSP samples that are predominantly composed of trans-structures is less selective and is often accompanied by polymer degradation. researchgate.net By using specific agents like N-bromosuccinimide, a more selective bromination can be achieved, allowing for controlled introduction of bromine into the polymer. researchgate.netresearchgate.net The introduction of bromine atoms can increase the polymer's stability in the presence of aliphatic hydrocarbons and improve its hydrophobicity. researchgate.net Another study found that bromination using bromine water primarily targets the carbon-carbon double bonds in the polymer backbone, creating single bonds. nii.ac.jp

PTMSP is a glassy polymer in a non-equilibrium state, which leads to physical aging, a process involving the relaxation of polymer chains and a reduction in free volume over time. mdpi.comsemanticscholar.org This aging results in decreased gas permeability. mdpi.com The structural stability and long-term performance of PTMSP can be managed through the use of additives and thermal treatment. mdpi.comdntb.gov.ua

The addition of phenolic antioxidants, such as Irganox 1076, has been shown to significantly slow down the aging process and prevent thermally initiated oxidative degradation. nih.govmdpi.comsemanticscholar.org These stabilizer molecules, particularly larger ones like Irganox 1010 and Vulkanox BKF, are effective at enhancing the thermal stability of PTMSP films. mdpi.comnih.gov

Thermal annealing, which involves heating the polymer film at a controlled temperature (e.g., 140°C), is another strategy to stabilize its properties. mdpi.comdntb.gov.ua Annealing accelerates the relaxation of the polymer chains, leading to a more densely packed structure. mdpi.comdntb.gov.ua X-ray diffraction data confirm that heat treatment causes a decrease in interchain distances. semanticscholar.orgdntb.gov.ua This initially leads to a drop in permeability coefficients (by 20-30%), but the properties then remain stable for extended periods of heating. semanticscholar.orgnih.gov For instance, stabilized cis-enriched PTMSP showed no signs of oxidation or loss of transport characteristics during heating at 140°C for 240 hours. nih.gov The combination of antioxidant additives and thermal annealing is a key strategy for producing stable PTMSP-based materials with predictable, long-term properties. semanticscholar.orgdntb.gov.ua

| Modification | Effect on Structure | Effect on Properties | Reference |

|---|---|---|---|

| Addition of Antioxidants (e.g., Irganox 1076) | Inhibits oxidative degradation | Increases thermal stability; slows physical aging and permeability decline | nih.govmdpi.comsemanticscholar.org |

| Thermal Annealing | Increases macromolecular packing density; decreases interchain distances | Initially decreases permeability, then stabilizes it for long-term performance | mdpi.comsemanticscholar.orgdntb.gov.ua |

| Bromination | Introduces bromine atoms at C=C bonds or silyl (B83357) groups | Increases stability in hydrocarbons; improves hydrophobicity | researchgate.netresearchgate.net |

Development of Hybrid Membranes Incorporating Silylated Propyne (B1212725) Polymers

Intensive research into advanced materials for separation technologies has led to the investigation of various polymers, including those derived from silylated propyne monomers. These polymers are of interest due to their potential for high gas permeability. A significant body of work exists on hybrid membranes fabricated from polymers such as poly(1-trimethylsilyl-1-propyne) (PTMSP), where various inorganic nanofillers are incorporated to enhance separation performance, particularly for gases like CO2. mdpi.comnih.govscielo.brntnu.noresearchgate.net

However, based on a thorough review of available scientific literature, there is a notable absence of research specifically detailing the development and performance of hybrid membranes incorporating polymers derived from 1,3-bis(trimethylsilyl)propyne . While the structurally related poly(1-trimethylsilyl-1-propyne) has been extensively studied for hybrid membrane applications, similar studies on poly(1,3-bis(trimethylsilyl)propyne) are not present in the surveyed research. mdpi.comresearchgate.netresearchgate.netrsc.orgosti.gov

The creation of hybrid membranes typically involves dispersing inorganic nanoparticles, such as zeolitic imidazolate frameworks (ZIFs) or metal oxides like titanium dioxide (TiO2), within a polymer matrix. mdpi.comscielo.br This approach aims to combine the processability of polymers with the superior selectivity or permeability of the inorganic phase, potentially overcoming the common trade-off between permeability and selectivity seen in pure polymeric membranes. scielo.br For instance, in PTMSP-based hybrid membranes, the addition of ZIF-L has been shown to improve CO2/N2 selectivity at the expense of CO2 permeability, whereas fillers like TiO2, ZIF-7, and ZIF-8 tend to increase CO2 permeability while decreasing selectivity. mdpi.comnih.gov

Despite the detailed research into these other silylated propyne polymers, the specific application of poly(1,3-bis(trimethylsilyl)propyne) in the development of hybrid membranes for gas separation or other advanced material applications remains an unexplored area in the scientific literature reviewed. Therefore, no research findings or data tables on its performance in hybrid membranes can be provided at this time.

Spectroscopic and Advanced Characterization Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,3-Bis(trimethylsilyl)propyne, offering unambiguous information about its carbon-hydrogen framework and the specific environment of the silicon atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the organic portion of the molecule.

¹H NMR: The proton NMR spectrum of 1,3-Bis(trimethylsilyl)propyne is relatively simple due to the molecule's symmetry. It is expected to show two main signals:

A high-field singlet corresponding to the 18 equivalent protons of the two trimethylsilyl (B98337) (TMS) groups, -Si(CH₃)₃. The high electron density provided by the silicon atom typically shields these protons, causing them to resonate upfield, generally around δ 0.1-0.2 ppm.

A signal corresponding to the two protons of the methylene (B1212753) (-CH₂-) group. This signal would appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift is influenced by the adjacent silicon atom and the alkyne group.

¹³C NMR: The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The expected signals for 1,3-Bis(trimethylsilyl)propyne are:

A signal for the methyl carbons of the TMS groups.

A signal for the methylene bridge carbon (-CH₂-).

Two distinct signals for the sp-hybridized carbons of the alkyne (C≡C) group, with different chemical shifts due to their differing attachments to the TMS and methylene groups.

| ¹H NMR Expected Data | |

| Assignment | Expected Chemical Shift (δ, ppm) |

| -Si(CH₃)₃ | ~ 0.1 |

| -CH₂- | Varies |

| ¹³C NMR Expected Data | |

| Assignment | Expected Chemical Shift (δ, ppm) |

| -Si(CH₃)₃ | ~ 0 |

| -CH₂- | Varies |

| -C≡C-Si | Varies |

| -C≡C-CH₂ | Varies |

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool used specifically to probe the environment of silicon atoms within a molecule. pascal-man.com Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, which can complicate analysis, it provides direct and valuable structural information. pascal-man.comhuji.ac.il For 1,3-Bis(trimethylsilyl)propyne, the two silicon atoms are in chemically equivalent environments. Therefore, the proton-decoupled ²⁹Si NMR spectrum is expected to display a single sharp resonance, confirming the molecular symmetry with respect to the silicon centers. rsc.org The precise chemical shift provides insight into the electronic environment and substitution pattern around the silicon atoms.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific vibrational modes of chemical bonds. For 1,3-Bis(trimethylsilyl)propyne, the key diagnostic absorption bands are:

C≡C Stretch: A weak to medium intensity absorption band is expected in the region of 2100-2200 cm⁻¹ for the carbon-carbon triple bond stretch. The position of this band can be influenced by silyl (B83357) substitution. For the related compound 1,4-bis(trimethylsilyl)buta-1,3-diyne, this peak is observed at 2080 cm⁻¹. orgsyn.org

Si-C Vibrations: Strong bands associated with the trimethylsilyl groups are expected. A characteristic symmetric deformation (umbrella mode) for the Si-(CH₃)₃ group typically appears around 1250 cm⁻¹, while Si-C stretching vibrations are found in the 650-850 cm⁻¹ region. orgsyn.org

C-H Vibrations: Absorptions corresponding to the C-H stretching and bending of the methyl and methylene groups are also present but are often less diagnostic than the alkyne and Si-C signals.

| IR Spectroscopy Expected Data | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡C (Alkyne stretch) | 2100 - 2200 |

| Si-(CH₃)₃ (Symmetric deformation) | ~ 1250 |

| Si-C (Stretch) | 650 - 850 |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and crystal packing information. nih.govuobaghdad.edu.iq As 1,3-Bis(trimethylsilyl)propyne is a liquid at standard temperature and pressure, an X-ray diffraction analysis would first require its crystallization, which could be achieved at low temperatures. A successful crystal structure determination would provide definitive, high-precision data on the molecular geometry, including the Si-C and C≡C bond lengths and the angles around the silicon and sp-hybridized carbon atoms, confirming the molecule's linear alkyne core and tetrahedral silicon centers. rsc.orgmdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. escholarship.org

Molecular Ion: The electron ionization (EI) mass spectrum of 1,3-Bis(trimethylsilyl)propyne would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (184.43 g/mol ). nist.gov

Fragmentation Pattern: The fragmentation is typically dominated by pathways that lead to the formation of stable ions. For trimethylsilyl compounds, the most characteristic fragmentation is the cleavage of a Si-C bond to form the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a very intense base peak at m/z 73. nih.gov Another common fragmentation is the loss of a methyl radical (-CH₃) from the molecular ion, resulting in an [M-15]⁺ peak at m/z 169. Further fragmentation of the propynyl (B12738560) chain would lead to other lower-mass ions. The NIST Chemistry WebBook reports an ionization energy of 8.95 ± 0.04 eV for this compound. nist.gov

| Mass Spectrometry Expected Data | |

| Ion | Expected m/z |

| [M]⁺ | 184 |

| [M-CH₃]⁺ | 169 |

| [Si(CH₃)₃]⁺ (Base Peak) | 73 |

Computational and Theoretical Investigations of 1,3 Bis Trimethylsilyl Propyne

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of a molecule and predicting its reactivity. libretexts.org These calculations can determine the distribution of electrons within the molecule, the energies of its molecular orbitals, and how it is likely to interact with other chemical species.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern many chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a crucial parameter that indicates the kinetic stability of the molecule; a larger gap generally implies lower reactivity. researcher.life

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -9.1 eV | Indicates electron-donating ability. Correlates with ionization potential. |

| LUMO Energy | +1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 10.6 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | ~0.5 D | Indicates the overall polarity of the molecule. |

Another valuable tool derived from quantum chemical calculations is the molecular electrostatic potential (MEP) map. libretexts.orgyoutube.com This map illustrates the charge distribution on the surface of a molecule, with different colors representing regions of varying electron density. researchgate.net Red areas typically indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are prone to nucleophilic attack. youtube.com For 1,3-Bis(trimethylsilyl)propyne, an MEP map would likely show a region of negative potential associated with the π-electron cloud of the carbon-carbon triple bond, making it a potential site for reaction with electrophiles.

Molecular Modeling and Dynamics Simulations related to Conformational Studies

Molecular modeling and dynamics simulations are computational techniques used to study the three-dimensional structure and dynamic behavior of molecules. nih.gov Conformational analysis, a key aspect of molecular modeling, involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt and determining their relative energies. nih.gov This is particularly important for molecules with rotatable bonds, such as 1,3-Bis(trimethylsilyl)propyne, which has rotational freedom around the Si-C bonds.

The presence of bulky trimethylsilyl (B98337) groups suggests that steric hindrance could play a significant role in determining the preferred conformations. wikipedia.org Molecular mechanics or quantum chemical calculations can be used to compute the potential energy surface as a function of the dihedral angles of the rotating groups. This allows for the identification of energy minima, corresponding to stable conformers, and the determination of the energy barriers to rotation between them.

| Conformational Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| Rotational Barrier (Si-CH2 bond) | 2.5 - 4.0 kcal/mol | The energy required to rotate the trimethylsilyl group around the bond connecting it to the methylene (B1212753) carbon. |

| Rotational Barrier (Si-C≡ bond) | 1.0 - 2.5 kcal/mol | The energy required to rotate the trimethylsilyl group around the bond connecting it to the alkyne carbon. |

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of 1,3-Bis(trimethylsilyl)propyne. mdpi.com By simulating the motion of the atoms over time, MD can reveal how the molecule flexes, vibrates, and rotates at a given temperature. This information is valuable for understanding its behavior in different environments, such as in solution or in the gas phase, and can complement the static picture provided by conformational analysis.

Theoretical Approaches to Understanding Reaction Pathways and Intermediates

Theoretical calculations are a powerful means to investigate the mechanisms of chemical reactions, providing detailed information about the transition states and intermediates that are often difficult to observe experimentally. nih.gov For 1,3-Bis(trimethylsilyl)propyne, theoretical studies could be employed to explore a variety of reactions, such as cycloadditions, additions to the triple bond, and reactions involving the trimethylsilyl groups.

A common application of theoretical chemistry is the study of cycloaddition reactions, where the alkyne can react with a 1,3-dipole to form a five-membered heterocyclic ring. researcher.liferesearchgate.net Computational methods can be used to model the potential energy surface of the reaction, identifying the transition state structure and calculating the activation energy. nih.gov This information helps in predicting the feasibility and rate of the reaction, as well as its regioselectivity and stereoselectivity. nih.gov

For instance, in a hypothetical [3+2] cycloaddition reaction between 1,3-Bis(trimethylsilyl)propyne and an azide, theoretical calculations could determine which of the two possible regioisomers is favored. This would involve calculating the activation energies for the two different pathways leading to the respective products. The pathway with the lower activation energy would be predicted to be the major reaction channel.

The table below provides an illustrative example of the kind of data that could be obtained from a theoretical study of a hypothetical reaction pathway for 1,3-Bis(trimethylsilyl)propyne.

| Reaction Pathway | Transition State Structure | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway to Regioisomer A | Asynchronous, five-membered ring | 15.2 | Favored product |

| Pathway to Regioisomer B | Asynchronous, five-membered ring | 18.5 | Minor product |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Transformations

The reactivity of the alkyne and the influence of the two silyl (B83357) groups in 1,3-bis(trimethylsilyl)propyne offer substantial opportunities for the development of new catalytic transformations. Research has already demonstrated its utility in cobalt-catalyzed [2+2+2] cycloadditions, but a significant scope for expansion remains.

Research Findings: 1,3-Bis(trimethylsilyl)propyne has been effectively used as a co-oligomerization partner in reactions with α,ω-diynes, catalyzed by cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂), to produce annelated benzene (B151609) derivatives. plu.mxbohrium.com This transformation highlights the compound's ability to participate in complex cyclizations, yielding sterically hindered aromatic systems that can be further functionalized. The trimethylsilyl (B98337) groups play a crucial role in controlling the reactivity and solubility of the molecule during these transformations. plu.mxbohrium.com

Future Directions: Future work should focus on expanding the catalytic repertoire beyond cobalt-based systems. Silylalkynes, in general, are known to be versatile substrates in a variety of transition-metal-catalyzed reactions. dtic.mil Exploring the reactivity of 1,3-bis(trimethylsilyl)propyne with other catalysts is a logical and promising direction.

Exploration of Other Metal Catalysts: Catalysts based on rhodium, ruthenium, palladium, and nickel, which are known to mediate various alkyne transformations, could unlock new reaction pathways. For instance, ruthenium catalysts have been employed for intermolecular [2+2] cycloadditions of alkynes, and exploring this with 1,3-bis(trimethylsilyl)propyne could lead to novel cyclobutene (B1205218) derivatives. mdpi.comaps.org

Novel Cycloaddition Patterns: Beyond the [2+2+2] cycloaddition, investigating its participation in Pauson-Khand reactions (a [2+2+1] cycloaddition) or other formal cycloadditions could yield valuable five-membered ring systems. nist.gov

Controlled Regioselectivity: A significant research avenue lies in controlling the regioselectivity of these transformations. As demonstrated in other cobalt-catalyzed Diels-Alder reactions with silylalkynes, the choice of ligand can heavily influence the isomeric products formed. dtic.mil A systematic study of ligand effects in reactions involving 1,3-bis(trimethylsilyl)propyne could enable the selective synthesis of specific, highly substituted isomers.

Hydrosilylation and Related Additions: The development of catalytic protocols for stereoselective hydrosilylation, hydroboration, or hydrostannation across the alkyne bond would generate a new class of multi-silylated alkene building blocks with significant potential for further synthetic elaboration.

| Catalytic Transformation | Potential Catalyst System | Potential Product Class | Research Goal |

|---|---|---|---|

| [2+2+2] Cycloaddition | CpCo(CO)₂ | Annulated Benzenes | Expand substrate scope, improve yields |

| [2+2] Cycloaddition | Ruthenium-based (e.g., CpRu(MeCN)₃PF₆) | Substituted Cyclobutenes | Develop new routes to strained rings |

| Pauson-Khand Reaction | Dicobalt Octacarbonyl (Co₂(CO)₈) | Silyl-substituted Cyclopentenones | Synthesize complex polycyclic ketones |

| Ligand-Controlled Diels-Alder | Cobalt-based with various phosphine (B1218219) ligands | Regioisomeric Cyclohexadienes | Achieve selective synthesis of specific isomers |

Exploration of New Material Science Applications

Single-source organosilicon precursors are of growing interest for the fabrication of advanced silicon-containing ceramics and thin films through processes like chemical vapor deposition (CVD) or pyrolysis. plu.mxdtic.mil These materials, including silicon carbide (SiC) and silicon carbonitride (SiCN), are valued for their exceptional thermal stability, hardness, and chemical resistance. plu.mxbohrium.comsigmaaldrich.com

Emerging Applications: While not yet documented, the chemical structure of 1,3-bis(trimethylsilyl)propyne makes it a compelling candidate as a single-source precursor for silicon-based materials. It contains a favorable ratio of silicon and carbon atoms within a single, volatile molecule, which is a desirable characteristic for deposition processes. mdpi.com

Precursor for Silicon Carbide (SiC) and Silicon Carbonitride (SiCN): The thermal decomposition of 1,3-bis(trimethylsilyl)propyne under controlled atmospheres (inert for SiC, ammonia (B1221849) for SiCN) could yield thin films or ceramic powders. Research in this area would involve studying its decomposition pathways and optimizing deposition conditions (temperature, pressure, gas flow) to achieve films with desired stoichiometry and properties. The use of related organosilicon compounds, such as bis(trimethylsilyl)methane (B1329431) and polysiloxanes, as precursors for SiC films is well-established, providing a strong precedent for this application. semiconductorwafers.netmdpi.com

Doping of Semiconductor Materials: The controlled introduction of silicon and carbon into semiconductor manufacturing could be another application. As a molecular precursor, it may offer advantages in achieving uniform doping at the atomic level.

Surface Modification: The reactivity of the alkyne could be exploited for grafting the molecule onto surfaces, followed by thermal conversion to a ceramic-like silicon carbide coating to enhance wear resistance or thermal stability.

The exploration of 1,3-bis(trimethylsilyl)propyne in this context aligns with the broader trend of designing molecular precursors for advanced materials, offering precise control over the final material's composition and structure. dtic.mil

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A deeper understanding of the reaction mechanisms governing the transformations of 1,3-bis(trimethylsilyl)propyne is crucial for optimizing existing reactions and predicting new ones. A synergistic approach combining experimental kinetics with high-level computational chemistry is a powerful strategy to achieve this.

Future Research Directions: The cobalt-catalyzed cycloaddition of 1,3-bis(trimethylsilyl)propyne serves as an ideal starting point for such an investigation. While the products are known, the detailed reaction pathway, the nature of the catalytic intermediates, and the factors governing selectivity are not fully understood. plu.mxbohrium.com

Computational Modeling (DFT): Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the mechanisms of transition-metal-catalyzed reactions, including cobalt-catalyzed cycloadditions. nist.govsigmaaldrich.commdpi.com Future research should involve DFT calculations to map the potential energy surface of the reaction. This would allow for the characterization of transition states and intermediates, providing insight into the reaction barriers and thermodynamics of different pathways. Such studies can explain observed regioselectivity and guide the rational design of more efficient or selective catalysts.

Kinetic Studies: Experimental kinetic analysis can determine reaction orders with respect to the reactants and catalyst, identify rate-determining steps, and quantify activation parameters. These experimental data provide essential benchmarks for validating and refining the proposed computational models.

Spectroscopic Interrogation: In-situ spectroscopic techniques, such as specialized NMR and IR spectroscopy, could potentially be used to observe catalytic intermediates directly, providing direct evidence for the species proposed by computational models.

By combining these approaches, a comprehensive, experimentally validated model of reactivity can be constructed. This knowledge would not only deepen the fundamental understanding of this specific system but also contribute to the broader field of organosilicon chemistry and catalysis.

| Approach | Technique/Method | Objective | Expected Outcome |

|---|---|---|---|

| Theoretical | Density Functional Theory (DFT) | Map potential energy surface, identify transition states | Energetic profile of the reaction pathway |

| Natural Bond Orbital (NBO) Analysis | Analyze charge transfer and bonding in intermediates | Understanding of electronic effects on reactivity | |

| Experimental | Kinetic Analysis (e.g., Reaction Progress Monitoring) | Determine reaction orders and activation parameters | Identification of the rate-determining step |

| In-situ Spectroscopy (IR, NMR) | Detect and characterize reaction intermediates | Direct observation of key catalytic species |

Q & A

Q. Table 1: Representative Synthetic Routes

| Method | Catalyst | Yield (%) | Key Conditions |

|---|---|---|---|

| DYCM | [PhC≡W{OSi(OtBu)₃}₃] | 85–92 | Toluene, 70°C, 12 h |

| Silylation of Propynols | Na[HMDS] (silylating agent) | 70–78 | THF, −78°C to RT, 24 h |

How do researchers characterize the structural integrity of 1,3-Bis(trimethylsilyl)propyne derivatives, especially when encountering contradictory spectroscopic data?

Basic Research Question

Contradictions in NMR or X-ray crystallography data often arise from dynamic conformations or crystal packing effects. Key steps include:

- Multi-nuclear NMR : Compare ¹H, ¹³C, and ²⁹Si NMR shifts to identify silyl group interactions .

- X-ray Diffraction : Resolve ambiguities in bond lengths/angles (e.g., C≡C triple bond ≈ 1.20 Å) .

- DFT Calculations : Validate experimental data against computed geometries and spectroscopic parameters .

Example : Discrepancies in ¹³C NMR peaks for C≡C bonds can be resolved by variable-temperature NMR to assess rotational barriers.

What mechanistic insights explain the catalytic behavior of tungsten alkylidyne complexes in 1,3-Bis(trimethylsilyl)propyne-involved cross-metathesis reactions?

Advanced Research Question

The reaction proceeds via a reversible α,α-mechanism confirmed by ¹³C isotopic labeling :

Triple Bond Cleavage : The tungsten catalyst breaks the C≡C bond, forming a metallacyclobutadiene intermediate.

Ligand Exchange : Substrate diynes coordinate to the tungsten center, enabling bond reorganization.

Product Release : Recombination of fragments yields unsymmetrical 1,3-diynes.

Key Evidence : Kinetic studies show a linear free-energy relationship (LFER) between electron-withdrawing substituents and reaction rate (ρ = −1.2), supporting electrophilic catalysis.

What are the critical considerations for handling and storing 1,3-Bis(trimethylsilyl)propyne to ensure experimental reproducibility and safety?

Basic Research Question

Q. Table 2: Safety and Stability Data

| Property | Value | Source |

|---|---|---|

| Flash Point | 65°C | |

| Vapor Pressure | 0.177 mmHg (25°C) | |

| Recommended Storage | 2–8°C, inert atmosphere |

How can computational methods aid in predicting feasible synthetic pathways for novel derivatives of 1,3-Bis(trimethylsilyl)propyne?

Advanced Research Question

AI-driven retrosynthesis tools (e.g., Template_relevance models) leverage databases like Reaxys to propose routes:

Precursor Scoring : Prioritize intermediates with high synthetic accessibility (SAscore > 4.5) .

Reaction Feasibility : Evaluate steric/electronic compatibility using DFT (e.g., Gibbs free energy ΔG‡ < 25 kcal/mol) .

Route Validation : Cross-check with experimental protocols for analogous silylated alkynes .

Example : A proposed route for 1,3-bis(trimethylsilyl)propyne-amide derivatives combines DYCM with Pd-catalyzed coupling, validated by computed transition-state energies.

How do steric effects of trimethylsilyl groups influence the reactivity of 1,3-Bis(trimethylsilyl)propyne in cycloaddition reactions?

Advanced Research Question

The bulky TMS groups:

- Enhance Stability : Shield reactive C≡C bonds from premature oxidation .

- Direct Regioselectivity : In Diels-Alder reactions, TMS groups favor endo transition states (ΔΔG‡ ≈ 2.3 kcal/mol) .

- Limit Catalyst Access : Require large-pore zeolites or low-coordination-number metal complexes .

Experimental Design : Compare reaction rates of TMS-substituted vs. non-silylated propynes under identical conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.